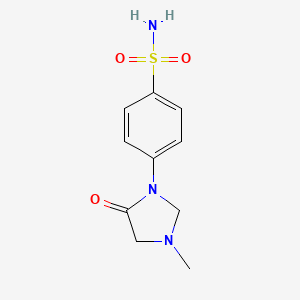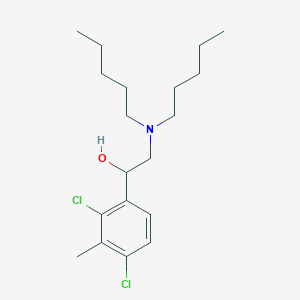
1-(2,4-Dichloro-3-methylphenyl)-2-(dipentylamino)ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,4-Dichloro-3-methylphenyl)-2-(dipentylamino)ethanol is a chemical compound characterized by the presence of dichloro and methyl groups on a phenyl ring, along with a dipentylamino group attached to an ethanol moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4-Dichloro-3-methylphenyl)-2-(dipentylamino)ethanol typically involves the reaction of 2,4-dichloro-3-methylbenzaldehyde with dipentylamine in the presence of a reducing agent. The reaction conditions often include:
- Solvent: Anhydrous ethanol or methanol
- Temperature: Room temperature to reflux
- Catalyst: Acidic or basic catalysts, such as hydrochloric acid or sodium hydroxide
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Analyse Des Réactions Chimiques
Types of Reactions
1-(2,4-Dichloro-3-methylphenyl)-2-(dipentylamino)ethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the dichloro groups.
Substitution: The chlorine atoms can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like sodium hydroxide or ammonia under basic conditions.
Major Products
Oxidation: Formation of 1-(2,4-Dichloro-3-methylphenyl)-2-(dipentylamino)acetone.
Reduction: Formation of 1-(3-methylphenyl)-2-(dipentylamino)ethanol.
Substitution: Formation of 1-(2,4-Dihydroxy-3-methylphenyl)-2-(dipentylamino)ethanol.
Applications De Recherche Scientifique
1-(2,4-Dichloro-3-methylphenyl)-2-(dipentylamino)ethanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential effects on cellular processes and enzyme activity.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the development of new materials and chemical products.
Mécanisme D'action
The mechanism of action of 1-(2,4-Dichloro-3-methylphenyl)-2-(dipentylamino)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzyme activity, leading to changes in metabolic pathways.
Receptor Interaction: Modulating receptor activity, affecting signal transduction pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(2,4-Dichlorophenyl)-2-(dipentylamino)ethanol
- 1-(3-Methylphenyl)-2-(dipentylamino)ethanol
- 1-(2,4-Dichloro-3-methylphenyl)-2-(diethylamino)ethanol
Uniqueness
1-(2,4-Dichloro-3-methylphenyl)-2-(dipentylamino)ethanol is unique due to the presence of both dichloro and methyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity. The dipentylamino group also contributes to its distinct properties compared to similar compounds with different alkyl groups.
Propriétés
Numéro CAS |
5462-67-9 |
|---|---|
Formule moléculaire |
C19H31Cl2NO |
Poids moléculaire |
360.4 g/mol |
Nom IUPAC |
1-(2,4-dichloro-3-methylphenyl)-2-(dipentylamino)ethanol |
InChI |
InChI=1S/C19H31Cl2NO/c1-4-6-8-12-22(13-9-7-5-2)14-18(23)16-10-11-17(20)15(3)19(16)21/h10-11,18,23H,4-9,12-14H2,1-3H3 |
Clé InChI |
XZAYNBYDWJBGPA-UHFFFAOYSA-N |
SMILES canonique |
CCCCCN(CCCCC)CC(C1=C(C(=C(C=C1)Cl)C)Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


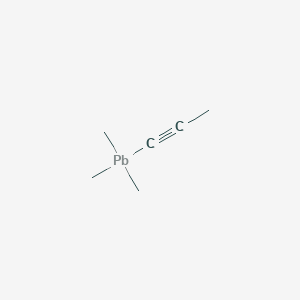
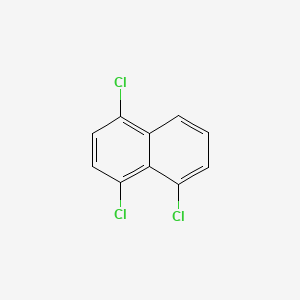
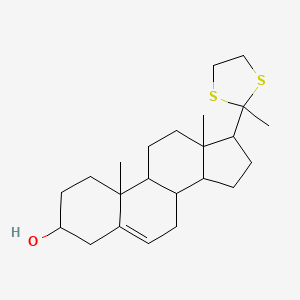
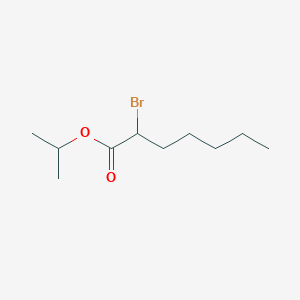
![(2S)-bicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B14743085.png)

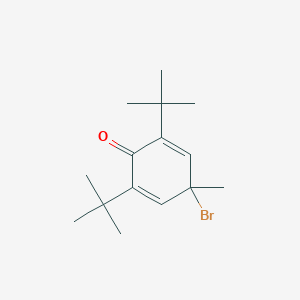
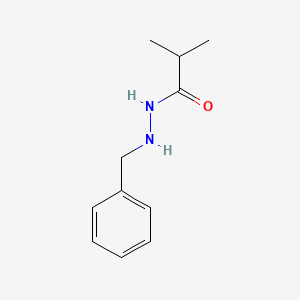

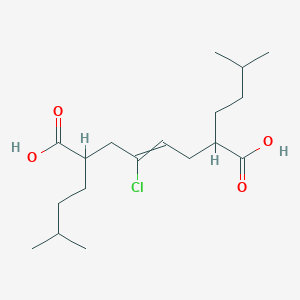
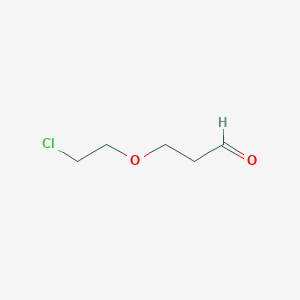

![7-Azabicyclo[4.1.0]heptane, 7-benzoyl-](/img/structure/B14743138.png)
